Poloxamer 105 Benzoate is a synthetic compound derived from Poloxamer 105, which is a triblock copolymer consisting of polyethylene oxide and polypropylene oxide. The benzoate form is created through the esterification of Poloxamer 105 with benzoic acid. This compound falls under the category of nonionic surfactants and is recognized for its amphiphilic properties, allowing it to interact favorably with both hydrophilic and hydrophobic substances. Poloxamer 105 Benzoate is primarily utilized in pharmaceutical formulations, particularly in drug delivery systems due to its ability to form gels and micelles in aqueous solutions .
Poloxamer 105 Benzoate is classified as a nonionic surfactant and is part of a larger family known as poloxamers, which are commercially available under various brand names such as Pluronic® and Lutrol®. These compounds are synthesized from propylene oxide and ethylene oxide, typically using an alkaline catalyst. The specific structure of Poloxamer 105 Benzoate allows it to function effectively in various biomedical applications, particularly in drug formulation and delivery systems .
The synthesis of Poloxamer 105 Benzoate involves the esterification reaction between Poloxamer 105 and benzoic acid. This process can be carried out under controlled temperature and pressure conditions to optimize yield and purity. The reaction typically requires the presence of a catalyst to facilitate the esterification process.
Poloxamer 105 Benzoate retains the basic structure of Poloxamer 105, characterized by its triblock copolymer arrangement:
Poloxamer 105 Benzoate can participate in various chemical reactions typical for esters, including hydrolysis under acidic or basic conditions, which can lead to the regeneration of Poloxamer 105 and benzoic acid. Its amphiphilic nature allows it to form micelles in solution, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
The mechanism of action for Poloxamer 105 Benzoate primarily revolves around its surfactant properties:
These properties make Poloxamer 105 Benzoate particularly useful in pharmaceutical formulations where stability and controlled release are critical .
Poloxamer 105 Benzoate has several scientific uses:
Poloxamers (commercially termed Pluronics®, Synperonics®, or Lutrol®) emerged from foundational polymer research at Wyandotte Chemical Corporation in the late 1940s. These PEO-PPO-PEO triblock copolymers were industrial surfactants before their biomedical potential was recognized in the 1970s. The FDA approval of several poloxamers (e.g., P188, P407) catalyzed their pharmaceutical adoption. Poloxamer 105 (L35), the precursor to P105 Benzoate, was characterized as a liquid polymer with HLB 18–23 and molecular weight ~1,900 Da, serving as a versatile surfactant and emulsifier [1] [7]. The historical trajectory reveals three evolutionary phases: industrial surfactant development (1950s–60s), biomedical exploration (1970s–90s), and functionalized derivative innovation (2000s–present) – positioning benzoate esters as a strategic advancement in copolymer design [1] [4].
Poloxamers exhibit structural diversity governed by two parameters: molecular weight (1,100–14,000 Da) and PEO:PPO weight ratio (1:9 to 8:2). Classification systems categorize them by:
Table 1: Structural Characteristics of Select Poloxamers
Poloxamer | Physical State | PEO % | Molecular Weight | HLB Range | |
---|---|---|---|---|---|
P105 (L35) | Liquid | 50% | ~1,900 Da | 18–23 | |
P123 | Liquid | 30% | ~1,850 Da | 7–12 | |
F127 | Solid | 70% | ~12,600 Da | >24 | |
P338 | Solid | 80% | ~14,600 Da | >24 | [1] [4] [7] |
Benzoate-functionalized derivatives like Poloxamer 105 Benzoate constitute a distinct subclass where esterification introduces aromatic moieties, altering surface activity without disrupting the triblock backbone [5].
Benzoate functionalization involves esterification of terminal hydroxyl groups with benzoic acid. This modification:
The benzoate group introduces UV-absorbing properties (λmax ~230nm) absent in non-esterified poloxamers, enabling spectroscopic tracking in formulations. Functionally, it enhances emulsification capacity in cosmetic systems and modifies drug-polymer binding kinetics in delivery matrices [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9